2-Chloro-4-fluoro-3-iodoaniline

Catalog No.
S13838218
CAS No.
M.F
C6H4ClFIN
M. Wt
271.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-3-iodoaniline

Product Name

2-Chloro-4-fluoro-3-iodoaniline

IUPAC Name

2-chloro-4-fluoro-3-iodoaniline

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

InChI

InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2

InChI Key

BBSWHEGIFCFOQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)I)F

2-Chloro-4-fluoro-3-iodoaniline is an organic compound with the chemical formula C₆H₄ClF I N. It is characterized by the presence of three halogen substituents: chlorine, fluorine, and iodine, attached to an aniline structure. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique electronic properties and potential biological activities.

Typical of halogenated anilines:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where additional functional groups can be introduced.
  • Coupling Reactions: This compound can also engage in coupling reactions with other aryl compounds, facilitated by transition metal catalysts, to form more complex structures.

Research indicates that halogenated anilines exhibit a range of biological activities. Specifically, 2-chloro-4-fluoro-3-iodoaniline has been studied for its potential as:

  • Antimicrobial Agents: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
  • Inhibitors of Enzymatic Activity: Certain halogenated anilines can inhibit specific enzymes, which may be useful in drug design.

The synthesis of 2-chloro-4-fluoro-3-iodoaniline can be achieved through several methods:

  • Halogenation of Aniline Derivatives: Starting from 3-iodoaniline, chlorination and fluorination can be performed using appropriate reagents such as phosphorus pentachloride for chlorination and fluorine gas or fluorinating agents for fluorination.
  • Direct Halogenation: Aniline can undergo direct halogenation under controlled conditions to introduce chlorine and fluorine at the desired positions.
  • Rearrangement Reactions: Utilizing intermediates like o-fluoroiodobenzene can facilitate the introduction of carboxyl groups followed by rearrangement to yield the target compound .

2-Chloro-4-fluoro-3-iodoaniline finds applications in:

  • Pharmaceutical Industry: As a building block for synthesizing various drugs and biologically active compounds.
  • Material Science: In the development of polymers and other materials that require specific electronic properties.
  • Agricultural Chemicals: As a precursor in the synthesis of agrochemicals.

Studies on the interactions of 2-chloro-4-fluoro-3-iodoaniline with biological targets are crucial for understanding its potential therapeutic uses. This includes:

  • Binding Studies: Investigating how this compound interacts with specific receptors or enzymes in biological systems.
  • Toxicological Assessments: Evaluating its safety profile through in vitro and in vivo studies to determine any adverse effects.

Several compounds share structural similarities with 2-chloro-4-fluoro-3-iodoaniline. A comparison highlights its unique features:

Compound NameStructure CharacteristicsSimilarity Index
4-Chloro-5-fluoro-2-iodoanilineDifferent position of iodine0.89
4-Chloro-2-fluoro-6-iodoanilineDifferent position of iodine0.88
3-Fluoro-2-iodoaniline hydrochlorideLacks chlorine substituent0.82
1-Chloro-2-fluoro-3-iodobenzeneDifferent arrangement of halogens0.75

The uniqueness of 2-chloro-4-fluoro-3-iodoaniline lies in its specific arrangement of halogens, which influences its reactivity and biological activity compared to these similar compounds.

Metal-Free Halogenation Techniques via N-Oxide Intermediates

Metal-free halogenation strategies leverage the unique reactivity of N,N-dialkylaniline N-oxides to achieve selective halogenation. These intermediates undergo O-acylation followed by group transfer, enabling the introduction of halogens at positions ortho to the amino group. For instance, Boyland–Sims oxidation facilitates the synthesis of chlorinated anilines by reacting N-oxide intermediates with halogenating agents such as sulfuryl chloride (SO$$2$$Cl$$2$$) or phosphorus pentachloride (PCl$$_5$$) . The temporary oxidation of the nitrogen atom enhances electrophilic aromatic substitution, directing halogens to meta and para positions relative to the N-oxide group.

A representative protocol involves the treatment of N-methyl-2-chloro-4-fluoroaniline N-oxide with iodine monochloride (ICl) in dichloromethane at −20°C, yielding 2-chloro-4-fluoro-3-iodoaniline in 78% yield . The reaction proceeds via iodination at the activated ortho position, followed by reductive elimination of the NO bond. This method avoids transition metals, making it suitable for applications requiring low metal contamination.

Halogenating AgentSolventTemperatureYield
IClCH$$2$$Cl$$2$$−20°C78%
SO$$2$$Cl$$2$$DMF25°C65%
PCl$$_5$$THF0°C72%

Transition-Metal-Catalyzed Sequential Halogenation Strategies

Palladium-catalyzed meta-C–H halogenation overcomes the inherent ortho/para selectivity of electrophilic aromatic substitution. Using N-bromophthalimide (NBP) or N-chlorosuccinimide (NCS) as halogen sources, Pd(II) catalysts direct halogens to the meta position of aniline derivatives . For 2-chloro-4-fluoro-3-iodoaniline, sequential halogenation begins with fluorination via electrophilic substitution, followed by Pd-catalyzed iodination and chlorination.

A key example involves the reaction of 4-fluoroaniline with iodine in the presence of Pd(OAc)$$2$$ and a directing group (e.g., pyridone), achieving meta-iodination at 80°C. Subsequent chlorination using CuCl$$2$$ at 120°C introduces the chlorine substituent at the ortho position, yielding the target compound in 68% overall yield . This method emphasizes the importance of catalyst choice and directing groups in controlling regioselectivity.

Mitsunobu Reaction-Based Stereoselective Derivatization

The Mitsunobu reaction enables stereoselective functionalization of anilines by converting hydroxyl groups into ethers or amines. For 2-chloro-4-fluoro-3-iodoaniline, this approach introduces chiral auxiliaries or protective groups at the amino position. A modified Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple the aniline with secondary alcohols, achieving retention of configuration at the stereocenter .

For example, reaction with (R)-sec-phenethyl alcohol in tetrahydrofuran (THF) at 0°C produces the corresponding stereoenriched aniline derivative in 85% yield. This method is particularly valuable for synthesizing enantiomerically pure intermediates for asymmetric catalysis .

Regioselective N–O Bond Excision Approaches

Regioselective cleavage of NO bonds in N-alkoxy anilines enables precise deprotection and functionalization. Catalytic hydrobromic acid (HBr) in acetic acid selectively removes N-methyl groups from intermediates like 2-chloro-4-fluoro-3-iodo-N-methylaniline, restoring the primary amine without affecting halogen substituents . Optimized conditions (30% HBr, 80°C, 2 hours) achieve 92% conversion, as confirmed by gas chromatography .

An alternative method uses pyridinium hydrochloride (Py·HCl) at 180°C to cleave NO bonds in N-oxide precursors. This approach avoids overhalogenation and is scalable for industrial production .

ReagentConditionsConversion
30% HBr/AcOH80°C, 2 h92%
Py·HCl180°C, 1 h88%

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.90610 g/mol

Monoisotopic Mass

270.90610 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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